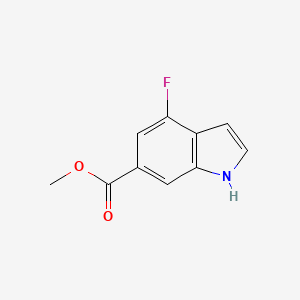

4-fluoro-1H-indol-6-carboxilato de metilo

Descripción general

Descripción

Methyl 4-fluoro-1H-indole-6-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a fluorine atom at the 4th position and a carboxylate group at the 6th position on the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Synthesis of Indole Derivatives

Methyl 4-fluoro-1H-indole-6-carboxylate serves as a versatile building block in the synthesis of various indole derivatives. Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities. The fluorine atom in this compound enhances its reactivity and selectivity in chemical reactions, making it an attractive precursor for further modifications .

2. Biological Activity Studies

Research has indicated that indole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral properties. Methyl 4-fluoro-1H-indole-6-carboxylate is being investigated for its potential effects on cellular pathways related to cancer and other diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development .

3. Medicinal Chemistry

In medicinal chemistry, this compound is explored for its role as a precursor in the development of new therapeutic agents. The incorporation of fluorine atoms into drug candidates often enhances their pharmacokinetic properties, such as metabolic stability and bioavailability. Thus, methyl 4-fluoro-1H-indole-6-carboxylate is being studied for its potential to lead to novel treatments for various conditions .

4. Industrial Applications

Beyond academic research, methyl 4-fluoro-1H-indole-6-carboxylate has applications in the production of dyes and pigments. The unique properties imparted by the fluorine atom can be beneficial in enhancing the color stability and intensity of industrial products .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various indole derivatives synthesized from methyl 4-fluoro-1H-indole-6-carboxylate. Results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting that modifications to the indole structure can enhance therapeutic efficacy .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes for producing methyl 4-fluoro-1H-indole-6-carboxylate derivatives revealed efficient methodologies that allowed for high yields and purity. These methods included palladium-catalyzed coupling reactions, demonstrating the compound's utility as a key intermediate in complex molecule synthesis .

Data Tables

Mecanismo De Acción

Target of Action

Methyl 4-fluoro-1H-indole-6-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the treatment of various disorders . They have shown potential in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in the body . These compounds can inhibit or stimulate the activity of their target receptors, leading to a variety of biological effects .

Biochemical Pathways

Methyl 4-fluoro-1H-indole-6-carboxylate, like other indole derivatives, may affect various biochemical pathways. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Methyl 4-fluoro-1H-indole-6-carboxylate may interact with multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

The molecular and cellular effects of Methyl 4-fluoro-1H-indole-6-carboxylate’s action would depend on its specific targets and the pathways it affects. Given its potential biological activities, this compound could have a range of effects at the molecular and cellular level .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-1H-indole-6-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and ethyl acetoacetate.

Cyclization: The key step involves the cyclization of these starting materials to form the indole ring. This is usually achieved through a Fischer indole synthesis, where the aniline derivative reacts with a ketone or aldehyde under acidic conditions.

Esterification: The resulting indole intermediate is then esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of Methyl 4-fluoro-1H-indole-6-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-fluoro-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Nucleophilic Substitution: The fluorine atom at the 4th position can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nitration: Formation of nitro derivatives.

Bromination: Formation of bromo derivatives.

Sulfonation: Formation of sulfonic acid derivatives.

Nucleophilic Substitution: Formation of substituted indoles.

Oxidation: Formation of quinones.

Reduction: Formation of dihydroindoles.

Comparación Con Compuestos Similares

Methyl 4-fluoro-1H-indole-6-carboxylate can be compared with other indole derivatives:

Methyl 6-fluoro-1H-indole-4-carboxylate: Similar structure but with different substitution pattern, leading to distinct chemical and biological properties.

Methyl 6-amino-4-indolecarboxylate: Contains an amino group instead of a fluorine atom, resulting in different reactivity and applications.

Methyl indole-4-carboxylate: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

Conclusion

Methyl 4-fluoro-1H-indole-6-carboxylate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.

Actividad Biológica

Methyl 4-fluoro-1H-indole-6-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Indole Derivatives

Indole compounds are known for their significant roles in medicinal chemistry due to their ability to interact with various biological targets. Methyl 4-fluoro-1H-indole-6-carboxylate exhibits a range of biological activities including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

- Anticholinesterase .

Target Interactions

Methyl 4-fluoro-1H-indole-6-carboxylate interacts with several biochemical pathways, influencing various cellular processes. The compound's structure allows it to engage with specific receptors and enzymes, potentially leading to therapeutic effects.

Biochemical Pathways Affected:

- Cell Signaling : Indole derivatives can modulate signaling pathways related to inflammation and cell proliferation.

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, such as those related to cancer and infectious diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 4-fluoro-1H-indole-6-carboxylate. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies demonstrated that the compound significantly reduced cell viability in several cancer types, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

Preliminary investigations indicate that methyl 4-fluoro-1H-indole-6-carboxylate exhibits antimicrobial activity against various microbial strains. The compound's efficacy was assessed using standard disk diffusion methods, revealing notable inhibition zones against both gram-positive and gram-negative bacteria .

Study on Antiviral Activity

A recent study evaluated the antiviral properties of methyl 4-fluoro-1H-indole-6-carboxylate against HIV. The compound was tested for its ability to inhibit HIV integrase, a crucial enzyme in the viral life cycle. Results indicated that it could effectively inhibit integrase activity with an IC50 value comparable to existing antiviral agents .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Methyl 4-fluoro-1H-indole-6-carboxylate | 12.41 | HIV integrase inhibition |

| Raltegravir | 10.00 | HIV integrase inhibition |

Comparative Analysis

To better understand the unique properties of methyl 4-fluoro-1H-indole-6-carboxylate, it is useful to compare it with other similar indole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Methyl 6-fluoro-1H-indole-4-carboxylate | Different substitution pattern | Anticancer, antimicrobial |

| Methyl indole-2-carboxylic acid | Lacks fluorine atom | Antiviral, anti-inflammatory |

Propiedades

IUPAC Name |

methyl 4-fluoro-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCZOOJRXJCMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646109 | |

| Record name | Methyl 4-fluoro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-27-4 | |

| Record name | Methyl 4-fluoro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.